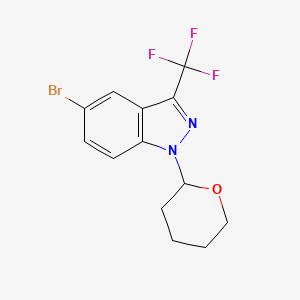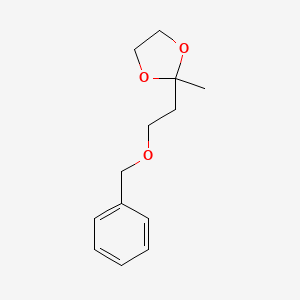
Benzene, 1,3-butadiynyl-
概要
説明
Benzene, 1,3-butadiynyl- is an organic compound characterized by the presence of a benzene ring substituted with a buta-1,3-diyne group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The presence of conjugated triple bonds in the buta-1,3-diyne moiety imparts distinct electronic properties, making it a valuable building block in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: Benzene, 1,3-butadiynyl- can be synthesized through several methods. One common approach involves the cross-coupling reaction of terminal alkynes with dihaloarenes in the presence of palladium and copper catalysts. For instance, the reaction of (E)-1,2-diiodoalkenes with terminal alkynes in the presence of palladium(II) acetate and copper(I) iodide at room temperature yields unsymmetrical buta-1,3-diynes .
Industrial Production Methods: Industrial production of buta-1,3-diynylbenzene typically involves large-scale cross-coupling reactions using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions: Benzene, 1,3-butadiynyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes.
科学的研究の応用
Benzene, 1,3-butadiynyl- has a wide range of applications in scientific research:
Biology: The compound’s unique electronic properties make it useful in the design of bioactive molecules and probes for biological studies.
Medicine: Derivatives of buta-1,3-diynylbenzene have shown potential as antibacterial and anticancer agents.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices, due to its conjugated system and stability.
作用機序
The mechanism of action of buta-1,3-diynylbenzene involves its interaction with molecular targets through its conjugated triple bonds. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or material science.
類似化合物との比較
Buta-1,3-diyne: A simpler analogue with only the buta-1,3-diyne moiety.
Phenylacetylene: Contains a single triple bond attached to a benzene ring.
Diphenylacetylene: Features two phenyl groups attached to a central triple bond.
Uniqueness: Benzene, 1,3-butadiynyl- is unique due to the presence of two conjugated triple bonds, which impart distinct electronic properties and reactivity compared to its analogues. This makes it particularly valuable in the synthesis of complex organic molecules and advanced materials.
特性
分子式 |
C10H6 |
|---|---|
分子量 |
126.15 g/mol |
IUPAC名 |
buta-1,3-diynylbenzene |
InChI |
InChI=1S/C10H6/c1-2-3-7-10-8-5-4-6-9-10/h1,4-6,8-9H |
InChIキー |
NQLJPVLOQMPBPE-UHFFFAOYSA-N |
正規SMILES |
C#CC#CC1=CC=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(5-Bromo-2-chloro-4-pyridinyl)amino]-N-methylbenzamide](/img/structure/B8606443.png)
![1-{[2-(2,4-Difluorophenyl)oxiran-2-yl]methyl}-1H-imidazole](/img/structure/B8606451.png)







![2-[Ethyl(phenyl)amino]ethane-1-sulfonyl fluoride](/img/structure/B8606521.png)

